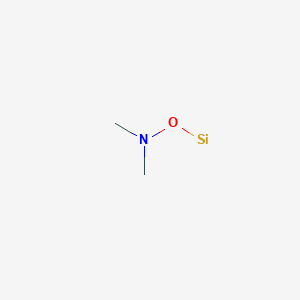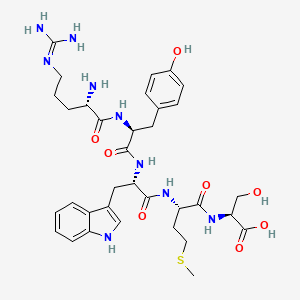
H-Arg-Tyr-Trp-Met-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Arg-Tyr-Trp-Met-Ser-OH is a peptide consisting of five amino acids: arginine, tyrosine, tryptophan, methionine, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-Trp-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.
化学反应分析
Types of Reactions
H-Arg-Tyr-Trp-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for substitution reactions involving amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the amino groups.
科学研究应用
H-Arg-Tyr-Trp-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzymes like proteases, aiding in the study of enzyme kinetics and specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of H-Arg-Tyr-Trp-Met-Ser-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins through:
Hydrogen bonding: The hydroxyl group of serine and the phenol group of tyrosine can form hydrogen bonds.
Hydrophobic interactions: The aromatic rings of tyrosine and tryptophan can participate in hydrophobic interactions.
Electrostatic interactions: The positively charged guanidinium group of arginine can interact with negatively charged residues.
相似化合物的比较
Similar Compounds
H-Arg-Tyr-Trp-Met-OH: Lacks the serine residue, which may affect its solubility and interaction with other molecules.
H-Arg-Tyr-Trp-Met-Ser-NH2: The C-terminal amide modification can influence its stability and biological activity.
H-Arg-Tyr-Trp-Met-Ser-Gly-OH: Addition of glycine can alter its flexibility and overall conformation.
Uniqueness
H-Arg-Tyr-Trp-Met-Ser-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic residues allows it to participate in a wide range of interactions, making it versatile for various applications.
属性
CAS 编号 |
244181-62-2 |
|---|---|
分子式 |
C34H47N9O8S |
分子量 |
741.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H47N9O8S/c1-52-14-12-25(30(47)43-28(18-44)33(50)51)40-32(49)27(16-20-17-39-24-7-3-2-5-22(20)24)42-31(48)26(15-19-8-10-21(45)11-9-19)41-29(46)23(35)6-4-13-38-34(36)37/h2-3,5,7-11,17,23,25-28,39,44-45H,4,6,12-16,18,35H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,47)(H,50,51)(H4,36,37,38)/t23-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
TXHBCJXIZMCQKC-BLVAWXTGSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


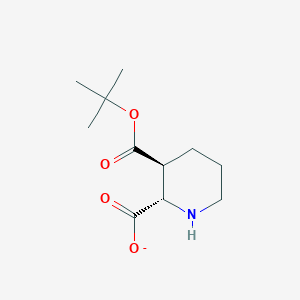
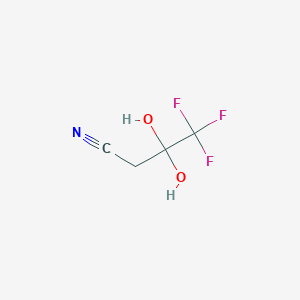
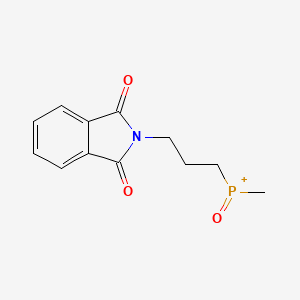

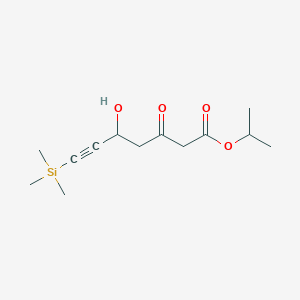
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
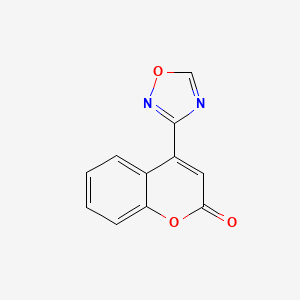
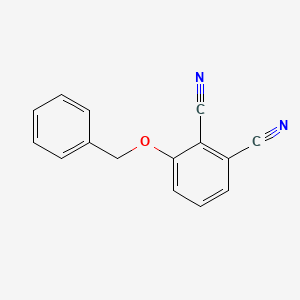
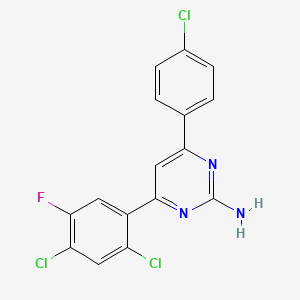
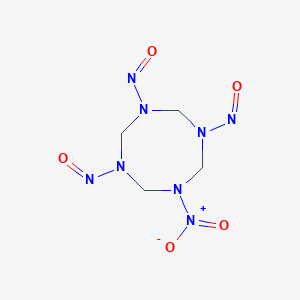

![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
